molecular formula C16H32O2 B13409872 Methyl Pentadecanoate-d3

Methyl Pentadecanoate-d3

Cat. No.: B13409872
M. Wt: 259.44 g/mol
InChI Key: XIUXKAZJZFLLDQ-BMSJAHLVSA-N
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Description

Methyl Pentadecanoate-d3, also known as Pentadecanoic acid methyl ester-d3, is a deuterated fatty acid ester. It is a derivative of pentadecanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Pentadecanoate-d3 is synthesized through the esterification of pentadecanoic acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired temperature. The product is then purified through distillation or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl Pentadecanoate-d3 undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pentadecanoic acid

    Reduction: Pentadecanol

    Substitution: Various substituted esters depending on the reagents used

Scientific Research Applications

Methyl Pentadecanoate-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acids.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: Applied in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl Pentadecanoate-d3 involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry. This helps in understanding the metabolic pathways and interactions of fatty acids in various biological processes.

Comparison with Similar Compounds

Methyl Pentadecanoate-d3 can be compared with other deuterated fatty acid esters such as:

  • Methyl Tridecanoate-d3
  • Methyl Heptadecanoate-d3
  • Methyl Nonadecanoate-d3

Uniqueness

The uniqueness of this compound lies in its specific chain length and deuterium labeling, which makes it particularly useful for studies involving medium-chain fatty acids. Its properties and behavior can be distinctly analyzed and compared to other fatty acid esters, providing valuable insights into fatty acid metabolism and function.

Properties

Molecular Formula

C16H32O2

Molecular Weight

259.44 g/mol

IUPAC Name

trideuteriomethyl pentadecanoate

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i2D3

InChI Key

XIUXKAZJZFLLDQ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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